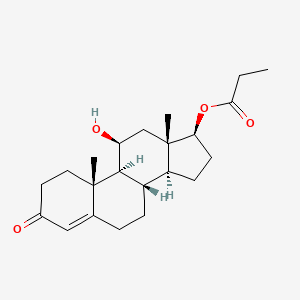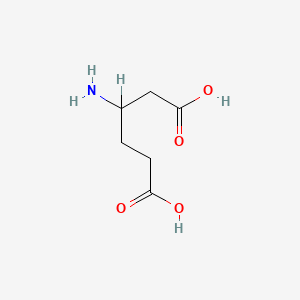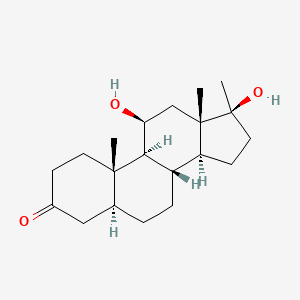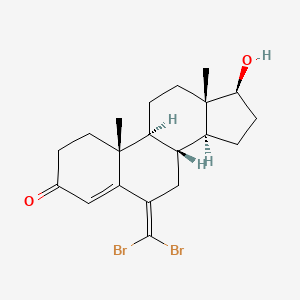![molecular formula C19H24N2O4S B1216920 ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE](/img/structure/B1216920.png)
ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienoisoindoles This compound is characterized by its unique structure, which includes a thienoisoindole core, a cyclohexyl group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoisoindole Core: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, with an appropriate reagent to form the thienoisoindole core.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, where a cyclohexyl halide reacts with the thienoisoindole intermediate.
Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group of the intermediate reacts with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE can be compared with other thienoisoindole derivatives:
ETHYL 2-AMINO-7-PHENYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE: This compound has a phenyl group instead of a cyclohexyl group, which may affect its chemical reactivity and biological activity.
Mthis compound: The methyl ester variant may have different solubility and pharmacokinetic properties compared to the ethyl ester.
Propiedades
Fórmula molecular |
C19H24N2O4S |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
ethyl 2-amino-7-cyclohexyl-6,8-dioxo-4,5,5a,8a-tetrahydrothieno[2,3-e]isoindole-3-carboxylate |
InChI |
InChI=1S/C19H24N2O4S/c1-2-25-19(24)14-11-8-9-12-13(15(11)26-16(14)20)18(23)21(17(12)22)10-6-4-3-5-7-10/h10,12-13H,2-9,20H2,1H3 |
Clave InChI |
IQOIFVALVZGMDY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCC3C2C(=O)N(C3=O)C4CCCCC4)N |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCC3C2C(=O)N(C3=O)C4CCCCC4)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


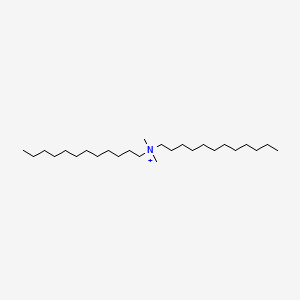
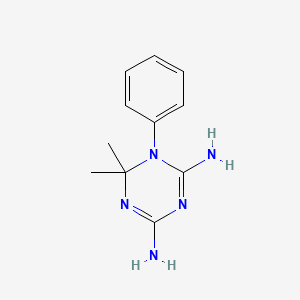
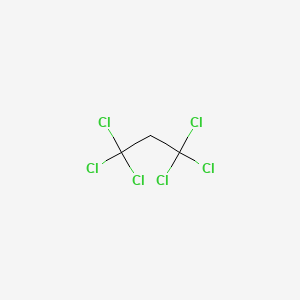

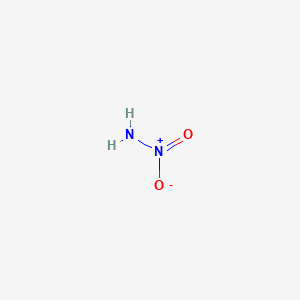
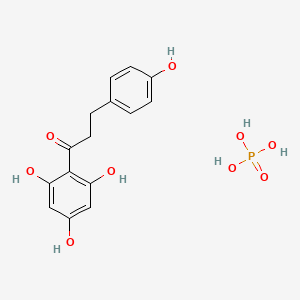
![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)


